7-Bromo-2-(trifluoromethyl)benzo[d]thiazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7-Bromo-2-(trifluoromethyl)benzo[d]thiazole is an organic compound with the molecular formula C8H3BrF3NS. It is a member of the benzo[d]thiazole family, which is known for its diverse biological activities and applications in various fields, including medicinal chemistry and materials science .
Preparation Methods
The synthesis of 7-Bromo-2-(trifluoromethyl)benzo[d]thiazole typically involves the reaction of 2-aminobenzothiazole with bromine and trifluoromethylating agents. One common method includes the use of bromine in the presence of a suitable catalyst to introduce the bromine atom at the 7-position of the benzo[d]thiazole ring. The trifluoromethyl group can be introduced using reagents such as trifluoromethyl iodide or trifluoromethyl sulfonic acid .
Industrial production methods often involve similar synthetic routes but are optimized for large-scale production. These methods may include the use of continuous flow reactors and advanced purification techniques to ensure high yield and purity of the final product .
Chemical Reactions Analysis
7-Bromo-2-(trifluoromethyl)benzo[d]thiazole undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation to form sulfoxides or sulfones, and reduction to form the corresponding thioethers.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex molecules.
Scientific Research Applications
7-Bromo-2-(trifluoromethyl)benzo[d]thiazole has a wide range of applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of various bioactive molecules, including potential anticancer and antimicrobial agents.
Materials Science: The compound is utilized in the development of functional polymers and advanced materials with unique properties.
Biological Studies: It serves as a probe in biochemical assays to study enzyme activities and receptor interactions.
Mechanism of Action
The mechanism of action of 7-Bromo-2-(trifluoromethyl)benzo[d]thiazole involves its interaction with specific molecular targets, such as enzymes and receptors. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively. Once inside the cell, it can modulate biochemical pathways by inhibiting or activating enzymes, or by binding to receptors and altering their function .
Comparison with Similar Compounds
Similar compounds to 7-Bromo-2-(trifluoromethyl)benzo[d]thiazole include:
2-Bromo-6-(trifluoromethyl)benzo[d]thiazole: This compound has a similar structure but with the bromine atom at the 6-position.
2-Chloro-6-(trifluoromethyl)benzo[d]thiazole: The chlorine atom in place of bromine can lead to variations in reactivity and biological activity.
2-Fluoro-6-(trifluoromethyl)benzo[d]thiazole: The presence of a fluorine atom can significantly alter the compound’s properties, including its electronic effects and interactions with biological targets.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties, making it a valuable compound in various research and industrial applications.
Properties
Molecular Formula |
C8H3BrF3NS |
---|---|
Molecular Weight |
282.08 g/mol |
IUPAC Name |
7-bromo-2-(trifluoromethyl)-1,3-benzothiazole |
InChI |
InChI=1S/C8H3BrF3NS/c9-4-2-1-3-5-6(4)14-7(13-5)8(10,11)12/h1-3H |
InChI Key |
DSHWUFWFGWKCTA-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C(=C1)Br)SC(=N2)C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.